molecular formula C14H17BN2O2 B1386739 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline CAS No. 1167418-13-4

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

Cat. No. B1386739
Key on ui cas rn: 1167418-13-4
M. Wt: 256.11 g/mol
InChI Key: ZYWICCYXTGRUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09024093B2

Procedure details

To 6-quinoxaline boronic acid pinacol ester (S50) (256 mg, 1.00 mmol, 1.00 equiv) in THF (2.0 mL) at 23° C. was added H2O (8.0 mL) and NaIO4 (321 mg, 1.50 mmol, 1.50 equiv). After stirring for 1.0 hr at 23° C., the reaction mixture was added to 1N HCl aq (20 mL) and was further stirred for 1.0 hr. To the reaction mixture was added EtOAc (20 mL) and the phases were separated. The aqueous phase was extracted with EtOAc (2×20 mL). The combined organic phases are washed with brine (20 mL) and dried (Na2SO4). The filtrate was concentrated in vacuo and the residue was triturated with Et2O to afford 121 mg of the title compound as a colorless solid (70% yield).
Quantity
256 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
321 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([B:11]3[O:19]C(C)(C)C(C)(C)[O:12]3)=[CH:8][CH:9]=2)[N:4]=[CH:3][CH:2]=1.O.Cl.CCOC(C)=O>C1COCC1>[N:1]1[C:10]2[C:5](=[CH:6][C:7]([B:11]([OH:19])[OH:12])=[CH:8][CH:9]=2)[N:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
256 mg
Type
reactant
Smiles
N1=CC=NC2=CC(=CC=C12)B1OC(C)(C)C(C)(C)O1
Name
Quantity
8 mL
Type
reactant
Smiles
O
Name
NaIO4
Quantity
321 mg
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
After stirring for 1.0 hr at 23° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was further stirred for 1.0 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (2×20 mL)
WASH
Type
WASH
Details
The combined organic phases are washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with Et2O

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=CC=NC2=CC(=CC=C12)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 121 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.